N-(3-chlorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon synthetic methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and green chemistry principles are often employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
N-(3-CHLOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a simpler structure but similar biological activities.
Quinoxaline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Indole: A structurally related compound with significant biological activities.
Uniqueness
N-(3-CHLOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific structural features, such as the presence of the azepine ring and the chlorophenyl group, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H18ClN3O2 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C20H18ClN3O2/c21-14-5-4-6-15(12-14)22-19(25)13-8-9-16-17(11-13)23-18-7-2-1-3-10-24(18)20(16)26/h4-6,8-9,11-12H,1-3,7,10H2,(H,22,25) |
InChI Key |
OSRRXHGMUNUMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)Cl)C(=O)N2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.